
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride
Overview
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride, also known as 4-FPP or 4-Fluorophenylpyrrolidin-1-yloctan-1-one hydrochloride, is a synthetic stimulant drug of the phenylpiperidine class. It has been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy. 4-FPP is a psychoactive substance that has been used recreationally, and it has been reported to have similar effects to those of amphetamines.
Mechanism of Action
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride is believed to act as a reuptake inhibitor of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood, cognition, and reward. It is also believed to act as an agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain. It has also been found to increase locomotor activity, reduce anxiety, and improve mood in animal models. In addition, this compound has been found to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus, a region of the brain involved in memory formation and learning.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride in laboratory experiments include its ability to increase locomotor activity, reduce anxiety, and improve mood in animal models. Additionally, it is relatively easy to synthesize and purify, and it is relatively inexpensive. The major limitation of using this compound in laboratory experiments is that it is a relatively new compound and its effects on humans are still not fully understood.
Future Directions
Future research on 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride should focus on its potential use in the treatment of depression, ADHD, and narcolepsy in humans. Additionally, further studies should be conducted to determine its mechanism of action and the long-term effects of its use. Other potential areas of research include its potential use as a treatment for cocaine addiction, its effects on memory formation and learning, and its effects on other neurotransmitters.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride has been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy. It has been found to have antidepressant and stimulant effects in animal models. In addition, this compound has been studied as a potential treatment for cocaine addiction.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO.ClH/c1-2-3-4-5-8-17(20-13-6-7-14-20)18(21)15-9-11-16(19)12-10-15;/h9-12,17H,2-8,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLWPWRNZGOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117405-40-8 | |
| Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOOCTANOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK5PI3FC5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



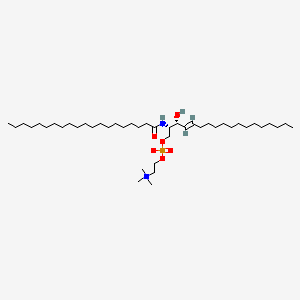
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
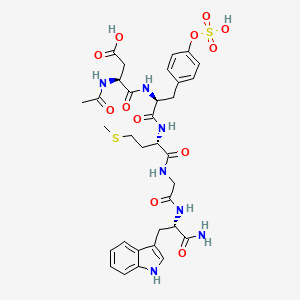
![30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid](/img/structure/B3026337.png)
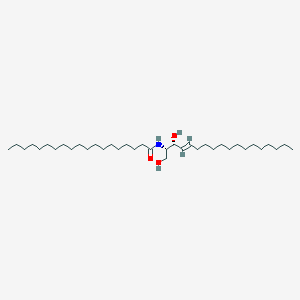
![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)

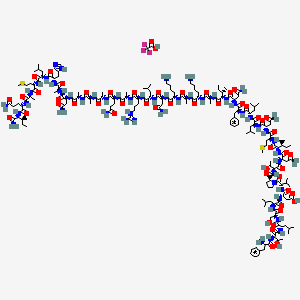


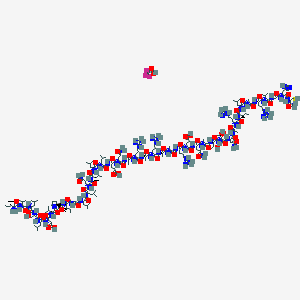
![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)
![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)
